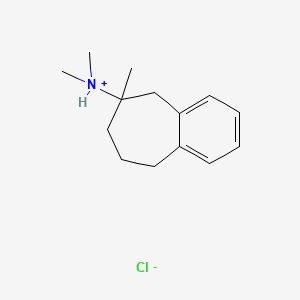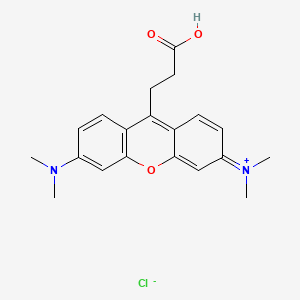
Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride is a synthetic organic compound known for its vibrant fluorescence properties. It is commonly used as a fluorescent dye in various scientific applications, particularly in the fields of biochemistry and molecular biology. The compound’s unique structure allows it to emit light upon excitation, making it a valuable tool for imaging and analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride typically involves a multi-step process. One common method starts with the condensation of 3-dimethylaminophenol with phthalic anhydride to form a xanthene intermediate. This intermediate is then reacted with ethyl bromoacetate to introduce the carboxyethyl group. The final step involves the quaternization of the xanthene nitrogen with methyl chloride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of [9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and fluorescence properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.
Substitution: The compound can participate in substitution reactions, particularly at the carboxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride is widely used in scientific research due to its fluorescent properties. Some key applications include:
Biochemistry: Used as a fluorescent marker for proteins and nucleic acids in various assays.
Molecular Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and probes for environmental monitoring and quality control.
Wirkmechanismus
The fluorescence of [9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride is due to its ability to absorb light at a specific wavelength and re-emit it at a longer wavelength. This process involves the excitation of electrons to a higher energy state, followed by the release of energy as light when the electrons return to their ground state. The compound’s molecular structure, particularly the xanthene core, plays a crucial role in this mechanism by providing a stable framework for electron transitions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications in biochemistry and molecular biology.
Rhodamine: Known for its strong fluorescence and used in various imaging techniques.
Cy3 and Cy5: Fluorescent dyes commonly used in DNA sequencing and microarray analysis.
Uniqueness
[9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride stands out due to its specific excitation and emission wavelengths, which can be tailored for particular applications. Its carboxyethyl group also provides additional functionalization options, making it versatile for conjugation with biomolecules.
Eigenschaften
CAS-Nummer |
2509-06-0 |
|---|---|
Molekularformel |
C20H23ClN2O3 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
[9-(2-carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-21(2)13-5-7-16-15(9-10-20(23)24)17-8-6-14(22(3)4)12-19(17)25-18(16)11-13;/h5-8,11-12H,9-10H2,1-4H3;1H |
InChI-Schlüssel |
PWRXRKRLQRNESS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)CCC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


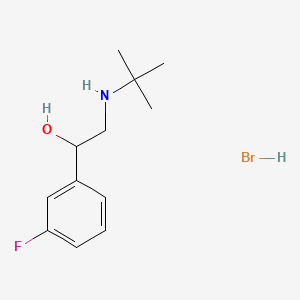
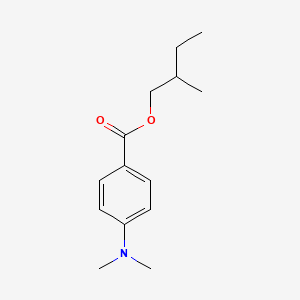
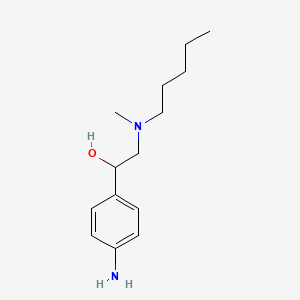

![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
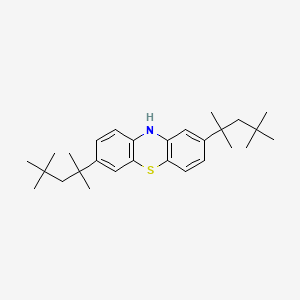


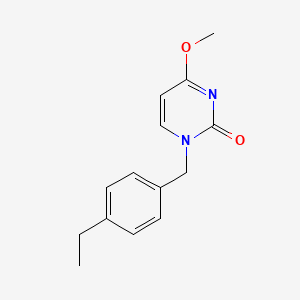
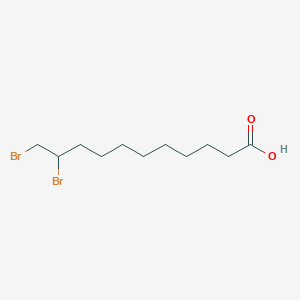
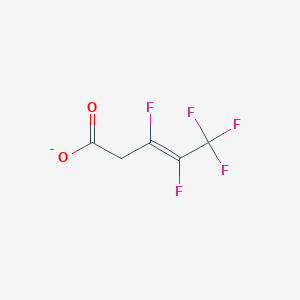
![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

